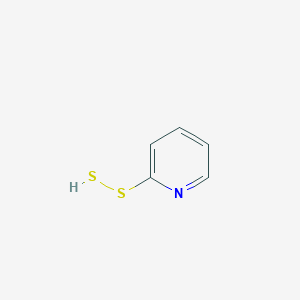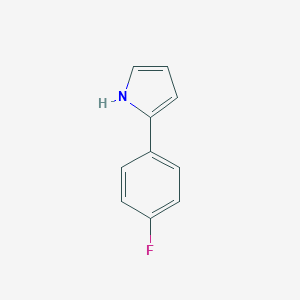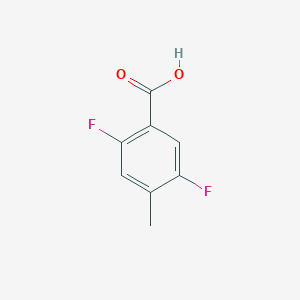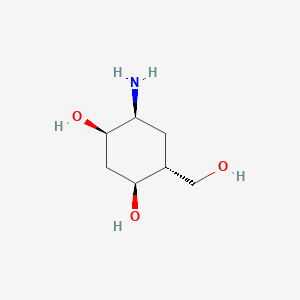
Deoxyvalidamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxyvalidamine is a naturally occurring alkaloid that belongs to the class of indolizidine alkaloids. It was first isolated from the seeds of the plant, Adenocarpus complicatus, and later from other plants such as Swainsona canescens, Swainsona galegifolia, and Swainsona formosa. Deoxyvalidamine is known for its biological activities, such as antitumor, antifungal, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Inhibitory Activity
Deoxyvalidamine has been explored in the context of synthesis and its potential as an inhibitor against certain enzymes. In a study by Ogawa and Tonegawa (1990), dl-2-Amino-2-deoxyvalidamine and its diastereoisomers were synthesized and evaluated for inhibitory activity against hydrolases like α- and β-d-glucosidases, and α-d-mannosidase. A compound in this study exhibited activity against α-d-mannosidase, suggesting potential applications in enzyme inhibition research (Ogawa & Tonegawa, 1990).
Potential in Antiviral Therapy
Deoxyvalidamine-related compounds have shown promise in antiviral therapy. Whitby et al. (2005) demonstrated that castanospermine, a compound related to deoxynojirimycin which is structurally similar to deoxyvalidamine, has significant inhibitory activity against dengue virus. This suggests that deoxyvalidamine analogs might be useful in developing treatments for dengue and potentially other flavivirus infections (Whitby et al., 2005).
Oxidative Stress and Cellular Damage
The relation of deoxyvalidamine or its analogs to oxidative stress and cellular damage has been a subject of study. Research by Cohen and Spina (1989) found that deprenyl, a compound related to deoxyvalidamine, can suppress oxidative stress associated with increased dopamine turnover. This implies a potential role for deoxyvalidamine analogs in managing conditions related to oxidative stress (Cohen & Spina, 1989).
Eigenschaften
CAS-Nummer |
100157-27-5 |
|---|---|
Produktname |
Deoxyvalidamine |
Molekularformel |
C7H15NO3 |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
(1S,3R,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,3-diol |
InChI |
InChI=1S/C7H15NO3/c8-5-1-4(3-9)6(10)2-7(5)11/h4-7,9-11H,1-3,8H2/t4-,5+,6+,7-/m1/s1 |
InChI-Schlüssel |
FFRMLFVGYPMNPT-JRTVQGFMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](C[C@H]([C@H]1N)O)O)CO |
SMILES |
C1C(C(CC(C1N)O)O)CO |
Kanonische SMILES |
C1C(C(CC(C1N)O)O)CO |
Synonyme |
deoxyvalidamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B27361.png)
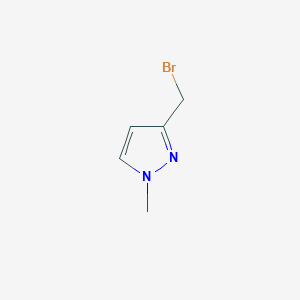
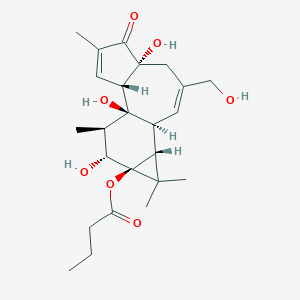
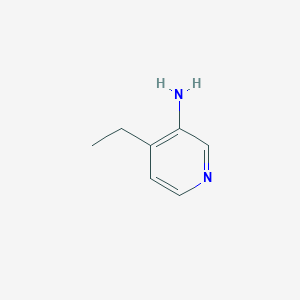
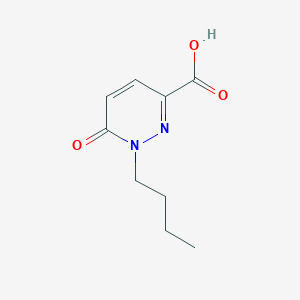
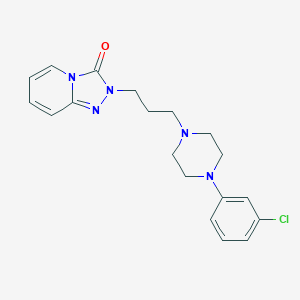
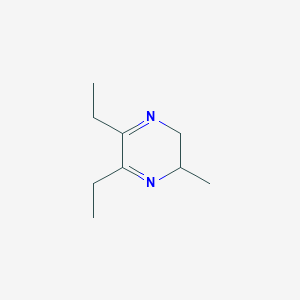
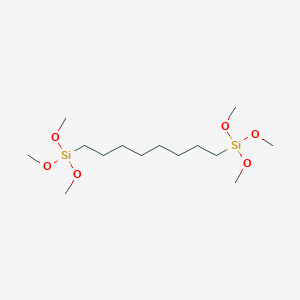
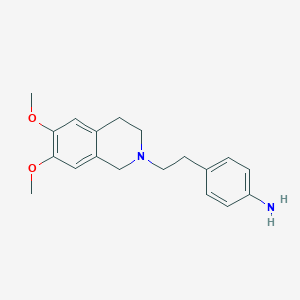
![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)
